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An in-depth comparison of the safety and tolerability of Mongersen (GED-0301) with

alternative biologic therapies for Crohn's disease, based on Phase 1 and 2 clinical trial data.

Introduction
Mongersen (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis

of SMAD7, a protein that plays a crucial role in the inflammatory cascade associated with

Crohn's disease. By targeting SMAD7, Mongersen aims to restore the immunosuppressive

function of Transforming Growth Factor-β1 (TGF-β1) in the gut, thereby reducing inflammation.

This guide provides a comprehensive comparison of the safety profile of Mongersen in its

early-stage clinical trials with that of other established and emerging biologic therapies for

Crohn's disease, namely Ustekinumab, Risankizumab, and Vedolizumab. The information is

intended for researchers, scientists, and drug development professionals to facilitate an

objective evaluation of these therapeutic agents.

Comparative Safety Profile of Mongersen and
Alternatives in Phase 1 & 2 Trials
The following tables summarize the key safety findings for Mongersen and its comparators

from their respective Phase 1 and Phase 2 clinical trials in patients with Crohn's disease.

Table 1: Safety Profile of Mongersen in Phase 2 Trials
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Adverse
Event
Category

Mongersen
(10 mg/day)

Mongersen
(40 mg/day)

Mongersen
(160
mg/day)

Placebo Reference

Any Adverse

Event
49% 62% 49% 67% [1]

Serious

Adverse

Events

7% 2% 2% 2% [1]

Most

Common

Adverse

Events

Abdominal

pain,

Worsening of

Crohn's

disease,

Urinary tract

infection, C-

reactive

protein

increase

Abdominal

pain,

Worsening of

Crohn's

disease,

Urinary tract

infection, C-

reactive

protein

increase

Abdominal

pain,

Worsening of

Crohn's

disease,

Urinary tract

infection, C-

reactive

protein

increase

Abdominal

pain,

Worsening of

Crohn's

disease,

Urinary tract

infection, C-

reactive

protein

increase

[1]

In a Phase 2 open-label study of Mongersen (160 mg/day), 44.4% of patients reported at least

one treatment-emergent adverse event. The most frequent were pyrexia (22.2%) and arthralgia

(11.1%). Notably, most adverse events across studies were reported to be related to the

symptoms and complications of Crohn's disease itself.[2]

Table 2: Comparative Safety Profile of Alternative Biologic Therapies in Phase 2 Trials
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Drug Trial
Key Safety
Findings

Reference

Ustekinumab CERTIFI

Rates of adverse

events and serious

adverse events were

similar between

ustekinumab and

placebo groups. In the

maintenance phase,

serious infections

were reported in 2.3%

of patients receiving

90 mg q8 weeks and

5.3% in the q12

weeks group,

compared to 2.3% in

the placebo group.[3]

Risankizumab Phase 2 OLE

The rate of serious

adverse events was

24.6 events/100

patient-years, with the

majority being

gastrointestinal in

nature. Rates of

serious infections

were 4.2 events/100

patient-years.[4][5]

Vedolizumab GEMINI 2 & 3 The overall incidence

of adverse events was

similar between

vedolizumab and

placebo groups. The

most common

adverse events in the

vedolizumab arm

included Crohn's
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disease exacerbation,

arthralgia, pyrexia,

nasopharyngitis,

headache, nausea,

and abdominal pain.

[1][6]

Experimental Protocols
A detailed understanding of the methodologies employed in the clinical trials is essential for a

critical appraisal of the safety data.

Mongersen Phase 2 Trial (Monteleone et al., 2015)
This was a double-blind, placebo-controlled, multicenter Phase 2 trial involving 166 adult

patients with active Crohn's disease (CDAI score of 220 to 450).[7][8] Participants were

randomly assigned to one of four groups to receive oral Mongersen at doses of 10 mg/day, 40

mg/day, or 160 mg/day, or a matching placebo, for 14 consecutive days.[7][8] The primary

efficacy endpoint was the proportion of patients achieving clinical remission (CDAI score <150)

at day 15, which was maintained for at least 2 weeks.[7][8] Safety assessments included the

monitoring of all adverse events, serious adverse events, and clinical laboratory parameters

throughout the study.

Ustekinumab Phase 2b Trial (CERTIFI)
The CERTIFI study was a randomized, double-blind, placebo-controlled trial that evaluated the

efficacy and safety of Ustekinumab in 526 patients with moderate-to-severe Crohn's disease

who had previously failed or were intolerant to TNF-antagonist therapy.[3][9] The induction

phase involved a single intravenous infusion of Ustekinumab (1, 3, or 6 mg/kg) or placebo.[3][9]

The primary endpoint for the induction phase was clinical response (a decrease of at least 100

points in the CDAI score) at week 6.[9] Responders were then re-randomized to receive

subcutaneous maintenance injections of Ustekinumab (90 mg) or placebo at weeks 8 and 16.

[9] Safety was monitored throughout the trial.

Risankizumab Phase 2 Open-Label Extension (OLE)
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This study enrolled 65 patients who had responded to Risankizumab in the parent Phase 2

study.[4][5] Patients received open-label subcutaneous Risankizumab 180 mg every 8 weeks.

[4][5] The primary objective was to investigate the long-term safety of Risankizumab.[4][5]

Vedolizumab Phase 2 Trial (Feagan et al., 2008)
This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of

MLN0002 (the precursor to Vedolizumab) in patients with active Crohn's disease.[10][11]

Patients received intravenous infusions of MLN0002 (0.5 mg/kg or 2.0 mg/kg) or placebo on

days 1 and 29.[10][11] The primary efficacy endpoint was clinical response (a decrease of at

least 70 points in the CDAI score) on day 57.[10][11] Safety was assessed through the

monitoring of adverse events.

Signaling Pathways and Experimental Workflows
Mongersen Signaling Pathway
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Caption: Mechanism of action of Mongersen in Crohn's disease.

General Experimental Workflow for Phase 2 Clinical
Trials in Crohn's Disease
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Caption: A generalized workflow for Phase 2 clinical trials in Crohn's disease.
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Signaling Pathways of Alternative Biologic Therapies
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Caption: Signaling pathways targeted by Ustekinumab, Risankizumab, and Vedolizumab.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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